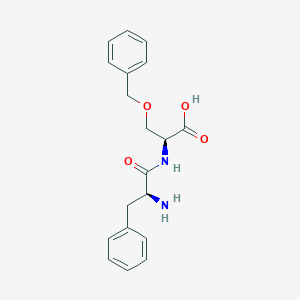
L-Phenylalanyl-O-benzyl-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Phenylalanyl-O-benzyl-L-serine is a synthetic dipeptide composed of L-phenylalanine and O-benzyl-L-serine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanyl-O-benzyl-L-serine typically involves the protection of functional groups followed by peptide bond formation. One common method is the use of p-toluenesulfonyl chloride as a catalyst for the benzylation of amino acids . The protected amino acids are then coupled using standard peptide synthesis techniques, such as the mixed anhydride method .
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient production of peptides with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: L-Phenylalanyl-O-benzyl-L-serine can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.
Reduction: The benzyl group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Phenyl ketones or carboxylic acids.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
L-Phenylalanyl-O-benzyl-L-serine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of L-Phenylalanyl-O-benzyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering enzyme activity . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
L-Phenylalanine: An essential amino acid used in protein synthesis and as a precursor for various bioactive compounds.
O-Benzyl-L-serine: A protected form of L-serine used in peptide synthesis.
Comparison: Unlike its individual components, the dipeptide can serve as a versatile building block in synthetic chemistry and has potential therapeutic applications .
Eigenschaften
CAS-Nummer |
921934-28-3 |
|---|---|
Molekularformel |
C19H22N2O4 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C19H22N2O4/c20-16(11-14-7-3-1-4-8-14)18(22)21-17(19(23)24)13-25-12-15-9-5-2-6-10-15/h1-10,16-17H,11-13,20H2,(H,21,22)(H,23,24)/t16-,17-/m0/s1 |
InChI-Schlüssel |
NUZXBLCMNWJCSJ-IRXDYDNUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](COCC2=CC=CC=C2)C(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(COCC2=CC=CC=C2)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1r,2s,3r,4s)-3-Ethoxycarbonyl-bicyclo [2.2.1]hept-2-yl-aminium (1's)-(+)-10-camphorsulfonate](/img/structure/B14173802.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14173805.png)
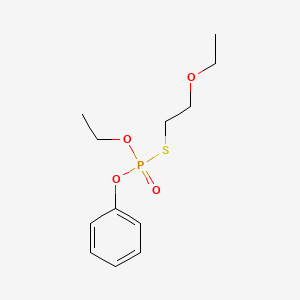
![4,6-Bis{[(furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol](/img/structure/B14173810.png)
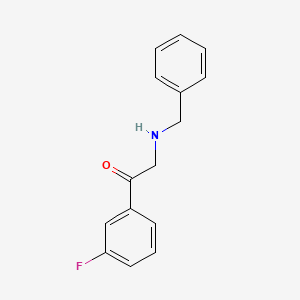
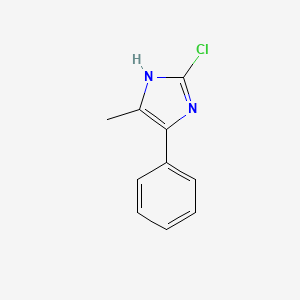
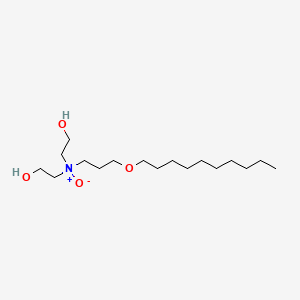
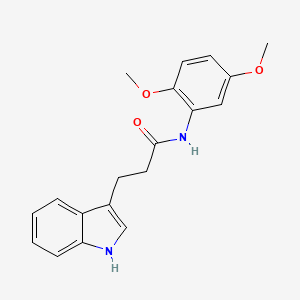
![Ethyl 1,3A-dihydro-7-hydroxy-2,5-dimethylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B14173836.png)
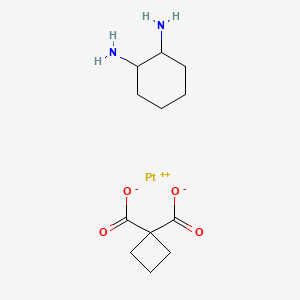
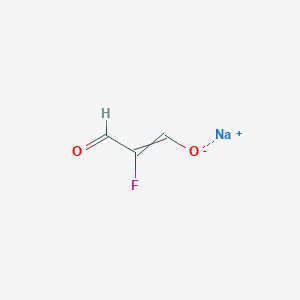
![3-Bromo-N-[2-(5-bromo-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14173865.png)
![2-[1,3-dioxolan-2-ylmethyl(methyl)amino]-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone](/img/structure/B14173872.png)
![4-(Piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B14173878.png)
